Boc-Phe(2-Me)-OH
Overview
Description
Boc-Phe(2-Me)-OH, also known as N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Boc-Phe(2-Me)-OH, also known as Boc-2-methyl-L-phenylalanine or Boc-L-2-Methylphenylalanine, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. The primary targets of this compound are likely to be the same as those of phenylalanine, which include enzymes involved in protein synthesis and various metabolic pathways .
Mode of Action
It’s known that this compound can form self-assembled nanostructures, such as nanospheres and nanotubes . These nanostructures can interact with biological targets, potentially altering their function .
Biochemical Pathways
This compound, as a derivative of phenylalanine, may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver .
Result of Action
Given its ability to form self-assembled nanostructures , it may have potential applications in nanomedicine, such as drug delivery and biomaterials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of self-assembled nanostructures can be affected by factors such as pH, temperature, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Phe(2-Me)-OH can be synthesized through several methods. One common approach involves the protection of the amino group of 2-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe(2-Me)-OH undergoes various chemical reactions, including:
Amidation: The compound can react with amines to form amides. This reaction is often facilitated by coupling reagents such as carbodiimides.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Amidation: Carbodiimides (e.g., EDC, DCC), bases (e.g., triethylamine), and solvents (e.g., dichloromethane).
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Major Products Formed
Amidation: Boc-protected peptides or amides.
Deprotection: Free amine derivatives of 2-methyl-L-phenylalanine.
Scientific Research Applications
Boc-Phe(2-Me)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of bioactive peptides.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Comparison with Similar Compounds
Similar Compounds
Boc-Phe-OH: N-tert-butoxycarbonyl-L-phenylalanine, a similar compound without the methyl group.
Boc-Trp-OH: N-tert-butoxycarbonyl-L-tryptophan, another Boc-protected amino acid.
Uniqueness
Boc-Phe(2-Me)-OH is unique due to the presence of the methyl group on the phenylalanine side chain. This modification can influence the compound’s reactivity and the properties of the peptides synthesized from it. The methyl group can also affect the compound’s interaction with enzymes and receptors, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375788 | |
Record name | Boc-L-2-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-05-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-L-2-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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